REACTION_CXSMILES
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[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10]12[CH2:15][CH:14]1[C:13](=[O:16])[O:12][C:11]2=O>>[CH2:1]([N:9]1[C:11](=[O:12])[CH:10]2[CH:14]([CH2:15]2)[C:13]1=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
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Name
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|
Quantity
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24.2 g
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Type
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reactant
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Smiles
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C(CCCCCCC)N
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C12C(OC(C2C1)=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was then cooled to room temperature
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Type
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DISTILLATION
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Details
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The mixture was distilled in vacuo (boiling point 140-142° C. @ 0.1 mmHg)
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Name
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|
Type
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product
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Smiles
|
C(CCCCCCC)N1C(C2CC2C1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |